(1R)-3-Oxocyclohexane-1-carboxylic acid
Overview
Description
(1R)-3-Oxocyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a carboxylic acid group and a ketone group at the 1 and 3 positions, respectively This compound is notable for its chiral center at the 1-position, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-Oxocyclohexane-1-carboxylic acid can be achieved through several methods:
Oxidation of Cyclohexanol: Cyclohexanol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form cyclohexanone. Further oxidation of cyclohexanone in the presence of a suitable catalyst can yield this compound.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, can react with cyclohexanone to form an intermediate, which upon hydrolysis, yields this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclohexane using air or oxygen in the presence of a cobalt or manganese catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.
Reduction: The ketone group can be reduced to form (1R)-3-hydroxycyclohexane-1-carboxylic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, cobalt or manganese catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: (1R)-3-Hydroxycyclohexane-1-carboxylic acid.
Substitution: Esters of this compound.
Scientific Research Applications
(1R)-3-Oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-3-Oxocyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence various molecular pathways and biological processes.
Comparison with Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
Cyclohexanone: Lacks the carboxylic acid group, making it less versatile in certain reactions.
(1S)-3-Oxocyclohexane-1-carboxylic acid: The enantiomer of (1R)-3-Oxocyclohexane-1-carboxylic acid, with different stereochemistry.
Uniqueness: this compound is unique due to its chiral center, which can impart specific stereochemical properties to the compounds synthesized from it. This enantiomeric purity is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly.
Properties
IUPAC Name |
(1R)-3-oxocyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQNARHYZXAGY-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513109 | |
Record name | (1R)-3-Oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-43-1 | |
Record name | (1R)-3-Oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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